4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester
Description
4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is a piperazine derivative characterized by a 4-ethoxybenzenesulfonyl group at the 4-position of the piperazine ring and an ethyl ester moiety at the 1-position. Its molecular formula is C₁₆H₂₃NO₅S (molecular weight: 341.42 g/mol), with a monoisotopic mass of 341.129694 . The ethoxybenzenesulfonyl group contributes to its polar nature, while the ethyl ester enhances lipophilicity, influencing its pharmacokinetic and synthetic properties.
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-21-13-5-7-14(8-6-13)23(19,20)17-11-9-16(10-12-17)15(18)22-4-2/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOARYYPAWPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves the following steps:
Formation of the Ethoxy-benzenesulfonyl Chloride: This is achieved by reacting 4-ethoxybenzenesulfonyl chloride with a suitable base.
Nucleophilic Substitution: The ethoxy-benzenesulfonyl chloride is then reacted with piperazine to form the sulfonamide intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action for 4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural stability. This allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Piperazine Derivatives
Substituent Variations on the Piperazine Ring
Ethoxybenzenesulfonyl vs. Aryl/Heterocyclic Groups
- 4-[4-(3-Ethoxycarbonyl-4,5-dihydro-isoxazol-5-yl)-phenyl]-piperazine-1-carboxylic acid ethyl ester (9b): Substituent: 4,5-Dihydro-isoxazole-phenyl group. Synthesis yield: 89.1% (higher than methyl or allyl esters) . Key difference: The isoxazole ring introduces additional hydrogen-bonding sites, which may enhance target binding compared to the sulfonyl group in the target compound.
- 4-(1-Phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester: Substituent: Pyrazolemethyl group. Pharmacological activity: Demonstrated anxiolytic effects in mice .
- 4-(4-Chlorophenyl)piperazine derivatives: Substituent: Chlorophenyl group (e.g., 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester). Synthesis: Achieved via N-alkylation with ethyl bromoesters . Key difference: The electron-withdrawing chlorine atom enhances stability but reduces solubility compared to the ethoxy group in the target compound.
Sulfonyl vs. Carboxylate Esters
- 4-[(2-Methoxycarbonyl-phenyl)-phenyl-methyl]-piperazine-1-carboxylic acid tert-butyl ester (11-a) :
Ester Group Modifications
| Compound Name | Ester Group | Yield (%) | HPLC Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| 9a (Methyl ester) | Methyl | 76.3 | 6.1 | 89–98 |
| Target Compound (Ethyl ester) | Ethyl | N/A | N/A | N/A |
| 9c (Allyl ester) | Allyl | 69.6 | 6.3 | 89–98 |
| 9d (Isobutyl ester) | Isobutyl | 82.0 | 6.6 | 89–98 |
- Ethyl esters (e.g., 9b) : High yields (89.1%) due to favorable reaction kinetics .
- Longer alkyl chains (e.g., isobutyl) : Increased hydrophobicity correlates with longer retention times (6.6 min) .
- Target compound : Expected to exhibit moderate retention time (~6–7 min) due to the polar sulfonyl group counteracting the ethyl ester’s lipophilicity.
Biological Activity
4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C14H18N2O5S
- Molecular Weight : 318.37 g/mol
- CAS Number : 756818-92-5
This compound features a piperazine ring, which is often associated with various biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to 4-(4-Ethoxy-benzenesulfonyl)-piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 15 µg/mL |
| Compound B | E. coli | 20 µg/mL |
Anticancer Activity
The ethyl ester derivative has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Key Findings :
- Induction of apoptosis was confirmed through flow cytometry.
- IC50 values were reported at approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity.
- Interaction with Receptors : Piperazine derivatives often act as ligands for neurotransmitter receptors, influencing pathways related to neuropharmacology.
- Cell Membrane Disruption : The lipophilic nature of the ethoxy group may facilitate membrane penetration, leading to cytotoxic effects in target cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several piperazine derivatives, including the ethyl ester variant. The findings highlighted its effectiveness against resistant bacterial strains, suggesting a potential role in developing new antibiotics.
Study on Cancer Cell Lines
In another study focused on cancer therapeutics, researchers treated various cancer cell lines with the compound. Results indicated significant inhibition of cell proliferation and enhanced apoptotic markers compared to untreated controls.
Q & A
Q. What are the key synthetic pathways for 4-(4-Ethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with sulfonylation of the piperazine ring followed by esterification. Critical steps include:
- Sulfonylation : Reacting piperazine derivatives with 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Esterification : Coupling the sulfonylated intermediate with ethyl chloroformate in the presence of a base to form the ethyl ester . Optimization requires precise control of temperature (20–40°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂), sulfonamide (δ ~7.5–8.0 ppm for aromatic protons), and piperazine ring (δ ~3.0–3.5 ppm for N–CH₂) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₅H₂₁N₂O₅S) and detects fragmentation patterns .
- HPLC : Assess purity (>95% for pharmacological studies) using reverse-phase columns .
Q. What preliminary biological screening methods are used to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Test activity against targets like kinases or proteases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293 or HeLa) to determine IC₅₀ values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (Kᵢ) .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in bioactivity data across related sulfonamide-piperazine derivatives?
Discrepancies often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., -F, -Br) on the benzene ring enhance enzyme inhibition but may reduce solubility .
- Ethoxy vs. methoxy groups : Ethoxy improves metabolic stability compared to methoxy, as shown in hepatic microsome assays . Computational modeling (e.g., molecular docking with AutoDock Vina) identifies optimal substituents by predicting binding poses and interaction energies .
Q. What advanced techniques are employed to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ, k𝒹) to immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM/X-ray Crystallography : Resolves 3D structures of compound-target complexes to guide rational design .
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
- Chiral Solvents/Catalysts : Use of (R)-BINOL in asymmetric synthesis controls piperazine ring conformation .
- Temperature Effects : Lower temperatures (–20°C) favor cis-isomer formation in sulfonylation steps, verified by NOESY NMR .
Methodological Considerations
Q. What strategies mitigate byproduct formation during multi-step synthesis?
- Stepwise Purification : Employ flash chromatography after each step (e.g., silica gel with ethyl acetate/hexane gradients) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield piperazine amines during sulfonylation, reducing side reactions .
Q. How can stability studies under physiological conditions inform formulation design?
- pH-Dependent Degradation : Assess compound stability in buffers (pH 1–8) via HPLC. Ethyl esters hydrolyze faster in acidic conditions, suggesting enteric coating for oral delivery .
- Thermal Stability : TGA/DSC analysis reveals decomposition points (>200°C), guiding storage at 4°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
